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A comprehensive review of the scientific literature did not yield specific, detailed structure-

activity relationship (SAR) studies for a series of isonicotinamidine analogs. The available

research predominantly focuses on the closely related isonicotinamide, nicotinamide, and

isonicotinic acid derivatives. While structurally similar, isonicotinamidine possesses a distinct

amidine functional group in place of the amide in isonicotinamide, which significantly alters its

chemical properties and potential biological interactions.

This guide, therefore, pivots to a detailed examination of the well-documented structure-activity

relationships of isonicotinamide analogs, providing researchers, scientists, and drug

development professionals with a valuable resource on this important class of compounds. The

following sections present a comparative analysis of isonicotinamide derivatives, their biological

activities, and the key structural features that govern their potency and selectivity.

Comparative Analysis of Isonicotinamide Analogs
as Enzyme Inhibitors
Isonicotinamide and its derivatives have been extensively studied as inhibitors of various

enzymes, demonstrating a broad range of therapeutic potential. The core isonicotinoyl scaffold

serves as a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory

activity against specific targets. This section summarizes the quantitative data for

isonicotinamide analogs targeting different enzymes.
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Xanthine Oxidase Inhibitors
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives have been evaluated for

their in vitro inhibitory potency against xanthine oxidase, a key enzyme in purine metabolism

implicated in hyperuricemia and gout.[1]

Compound ID R (Alkoxy Group) IC50 (µM)[1]

10a Methoxy 15.2

10b Ethoxy 8.5

10c n-Propoxy 4.3

10d Isopropoxy 5.8

10e n-Butoxy 2.1

10f Isobutoxy 3.6

10g n-Pentoxy 1.5

10h Cyclopropylmethoxy 6.9

10i Cyclobutylmethoxy 4.7

10j Cyclopentylmethoxy 3.2

10k Benzyloxy 1.2

10l 2-Fluorobenzyloxy 0.9

10m 3-Fluorobenzyloxy 0.7

10n 4-Fluorobenzyloxy 0.8

10o 2-Chlorobenzyloxy 0.6

10p 3-Chlorobenzyloxy 0.5

10q 4-Chlorobenzyloxy 0.3

Allopurinol (Reference) 8.5

Topiroxostat (Reference) 0.015
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Structure-Activity Relationship Summary:

The isonicotinamide series demonstrated significantly greater potency than the

corresponding nicotinamide series.[1]

The isonicotinoyl moiety plays a crucial role in the inhibitory activity.[1]

Elongation of the linear alkoxy chain from methoxy to n-pentoxy (compounds 10a-10g)

generally increased inhibitory potency.

The introduction of a benzyl ether tail linked to the benzonitrile moiety was beneficial for

inhibitory potency.[1]

Substitution on the phenyl ring of the benzyloxy group significantly influenced activity, with

electron-withdrawing groups at the para-position (e.g., 4-chlorobenzyloxy in 10q) resulting in

the most potent compound.[1]

Antifungal Agents
Novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro

antifungal activity against various fungal strains. These compounds are inhibitors of the

biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[2]
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Compound ID R Group
MIC80 (µg/mL) against C.
albicans[2]

11a
-CH2-(5-

(phenylamino)thiophen-2-yl)
0.125

11b

-CH2-(5-((2-

fluorophenyl)amino)thiophen-

2-yl)

0.0625

11c

-CH2-(5-((3-

fluorophenyl)amino)thiophen-

2-yl)

0.0625

11d

-CH2-(5-((4-

fluorophenyl)amino)thiophen-

2-yl)

0.125

11e

-CH2-(5-((2-

chlorophenyl)amino)thiophen-

2-yl)

0.125

11f

-CH2-(5-((3-

chlorophenyl)amino)thiophen-

2-yl)

0.125

11g

-CH2-(5-(((2-

fluorophenyl)amino)methyl)thio

phen-2-yl)

0.0313

11h

-CH2-(5-(((3-

fluorophenyl)amino)methyl)thio

phen-2-yl)

0.0313

Fluconazole (Reference) 0.25

Structure-Activity Relationship Summary:

Most of the synthesized 2-aminonicotinamide derivatives exhibited potent in vitro antifungal

activity against Candida albicans.[2]
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Compounds with a thiophene linker generally showed good activity.

The presence of a fluorine substituent on the phenylamino moiety, particularly at the 2- or 3-

position, enhanced antifungal activity (11b, 11c, 11g, 11h).[2]

The introduction of a methylene spacer between the amino group and the thiophene ring

(compounds 11g and 11h) led to the most potent analogs, with MIC80 values of 0.0313

µg/mL against C. albicans.[2] These compounds also exhibited broad-spectrum antifungal

activity against fluconazole-resistant strains.[2]

Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay[1]
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against

xanthine oxidase.

Methodology:

The assay was performed in a phosphate buffer (pH 7.5).

Xanthine was used as the substrate.

The reaction was initiated by the addition of xanthine oxidase enzyme.

The activity of the enzyme was determined by measuring the increase in absorbance at 295

nm due to the formation of uric acid.

The test compounds were dissolved in DMSO and pre-incubated with the enzyme before the

addition of the substrate.

The IC50 values were calculated from the concentration-inhibition response curves.

The type of inhibition was determined using Lineweaver-Burk plots. For the most potent

compound, 10q, it was identified as a mixed-type inhibitor.[1]

In Vitro Antifungal Susceptibility Testing[2]
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Objective: To determine the minimum inhibitory concentration (MIC80) of the synthesized

compounds against various fungal strains.

Methodology:

The in vitro antifungal activity was evaluated using the microdilution method in 96-well plates

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

The fungal strains were cultured in RPMI 1640 medium.

The compounds were dissolved in DMSO and serially diluted in the medium.

A standardized inoculum of each fungal strain was added to each well.

The plates were incubated at 35°C for 24-48 hours.

The MIC80 was defined as the lowest concentration of the compound that inhibited 80% of

fungal growth compared to the drug-free control.

Visualizing Molecular Interactions and Pathways
To better understand the structure-activity relationships and the mechanisms of action of

isonicotinamide analogs, graphical representations of the key concepts are provided below.

Isonicotinamide Scaffold Substituent Effects

Isonicotinoyl Moiety
(Essential for Activity)

N-linked Benzonitrile
- Alkoxy chain length ↑, Potency ↑

- Benzyl ether beneficial

influences Substituted Benzyl Ring
- Electron-withdrawing groups (e.g., Cl) at para-position enhance potency

further modified by
Potency
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Caption: Key structural features of N-phenylisonicotinamides influencing xanthine oxidase

inhibition.
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Start: Synthesized 2-Aminonicotinamide Analogs

Dissolve compounds in DMSO and prepare serial dilutions in RPMI 1640

Add compounds and inoculum to 96-well plates

Prepare standardized fungal inoculum

Incubate at 35°C for 24-48 hours

Measure fungal growth inhibition

Determine MIC80 values

End: Comparative Activity Data
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Caption: Workflow for in vitro antifungal susceptibility testing of 2-aminonicotinamide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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